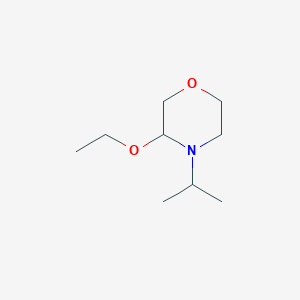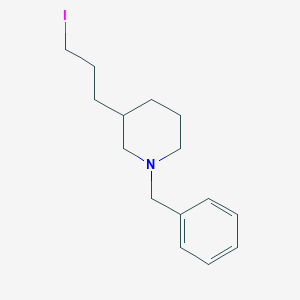
1-Benzyl-3-(3-iodopropyl)piperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Benzyl-3-(3-iodopropyl)piperidine is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic amine, which is widely used in the synthesis of various pharmaceuticals and organic compounds. The presence of the benzyl and iodopropyl groups in this compound makes it a valuable intermediate in organic synthesis and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Benzyl-3-(3-iodopropyl)piperidine typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through the hydrogenation of pyridine over a molybdenum disulfide catalyst.
Introduction of the Benzyl Group: The benzyl group can be introduced through the reaction of piperidine with benzyl chloride in the presence of a base such as sodium hydroxide.
Introduction of the Iodopropyl Group: The iodopropyl group can be introduced through the reaction of the benzylpiperidine intermediate with 1,3-diiodopropane under basic conditions.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-pressure hydrogenation, and automated purification systems to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
1-Benzyl-3-(3-iodopropyl)piperidine undergoes various chemical reactions, including:
Substitution Reactions: The iodopropyl group can undergo nucleophilic substitution reactions with various nucleophiles such as amines, thiols, and alkoxides.
Oxidation Reactions: The benzyl group can be oxidized to form benzaldehyde or benzoic acid under strong oxidizing conditions.
Reduction Reactions: The piperidine ring can be reduced to form piperidine derivatives with different substituents.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide.
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Major Products
Nucleophilic Substitution: Products include substituted piperidines with various functional groups such as azides, thiocyanates, and alkoxides.
Oxidation: Products include benzaldehyde, benzoic acid, and other oxidized derivatives of the benzyl group.
Reduction: Products include reduced piperidine derivatives with different substituents.
Scientific Research Applications
1-Benzyl-3-(3-iodopropyl)piperidine has several scientific research applications, including:
Medicinal Chemistry: It is used as an intermediate in the synthesis of various pharmaceuticals, including antipsychotic, analgesic, and anti-inflammatory agents.
Organic Synthesis: It serves as a building block for the synthesis of complex organic molecules, including natural products and bioactive compounds.
Biological Research: It is used in the study of biological pathways and mechanisms, particularly in the context of neurotransmitter receptors and enzyme inhibitors.
Industrial Applications: It is used in the production of specialty chemicals and materials, including polymers and surfactants.
Mechanism of Action
The mechanism of action of 1-Benzyl-3-(3-iodopropyl)piperidine involves its interaction with specific molecular targets and pathways:
Neurotransmitter Receptors: The benzylpiperidine group is known to interact with cholinesterase receptors, inhibiting their activity and affecting neurotransmitter levels in the brain.
Enzyme Inhibition: The compound can inhibit various enzymes, including acetylcholinesterase and monoamine oxidase, which play roles in neurotransmitter metabolism and signaling.
Cell Signaling Pathways: The iodopropyl group can participate in cell signaling pathways, affecting cellular responses and functions.
Comparison with Similar Compounds
1-Benzyl-3-(3-iodopropyl)piperidine can be compared with other similar compounds, such as:
1-Benzylpiperidine: Lacks the iodopropyl group, making it less reactive in nucleophilic substitution reactions.
3-(3-Iodopropyl)piperidine: Lacks the benzyl group, making it less effective in interacting with cholinesterase receptors.
1-Benzyl-4-(3-iodopropyl)piperidine: Has the iodopropyl group at a different position, affecting its reactivity and biological activity.
These comparisons highlight the unique reactivity and biological activity of this compound, making it a valuable compound in various scientific and industrial applications.
Properties
Molecular Formula |
C15H22IN |
|---|---|
Molecular Weight |
343.25 g/mol |
IUPAC Name |
1-benzyl-3-(3-iodopropyl)piperidine |
InChI |
InChI=1S/C15H22IN/c16-10-4-8-15-9-5-11-17(13-15)12-14-6-2-1-3-7-14/h1-3,6-7,15H,4-5,8-13H2 |
InChI Key |
GMXGRAUDOUOFLI-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CN(C1)CC2=CC=CC=C2)CCCI |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


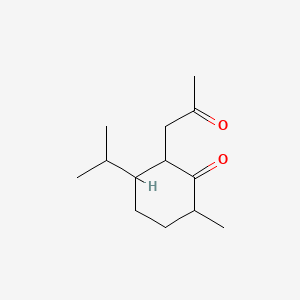
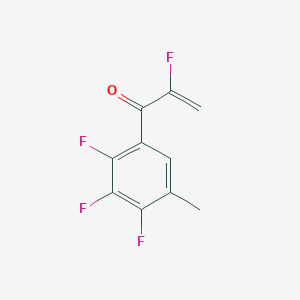


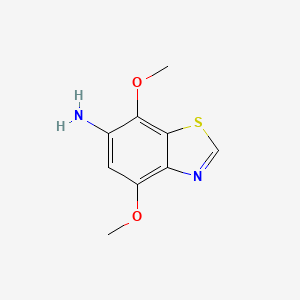
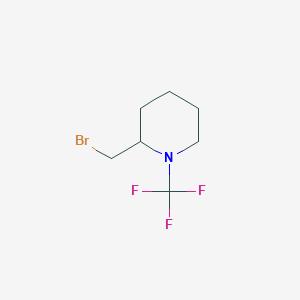
![(S)-3-(pyrrolidin-3-yl)-3,4-dihydro-1H-benzo[c][1,2,6]thiadiazine 2,2-dioxide](/img/structure/B13958141.png)
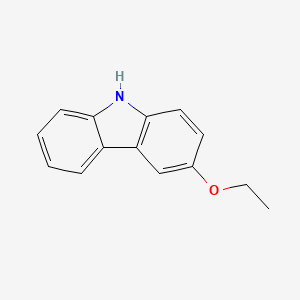
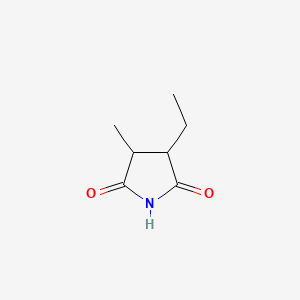
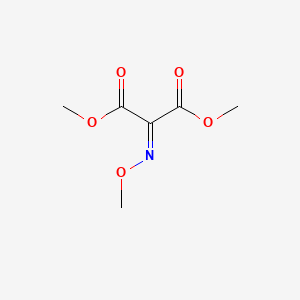
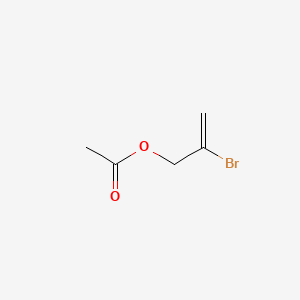
![Ethyl [(4-methoxy-2-nitrophenyl)imino]acetate](/img/structure/B13958180.png)

